molecular formula C10H12F3N3 B167108 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 127561-18-6

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B167108
CAS No.: 127561-18-6
M. Wt: 231.22 g/mol
InChI Key: IAOMYUZAXMFANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while substitution reactions can introduce new functional groups onto the pyridine or piperazine rings .

Scientific Research Applications

Antidepressant Activity

Recent studies have shown that derivatives of piperazine, including 1-[6-(trifluoromethyl)pyridin-2-yl]piperazine, exhibit significant monoamine oxidase (MAO) inhibitory activity. MAO inhibitors are crucial in the treatment of depression and anxiety disorders. For example, compounds similar to this piperazine derivative have been evaluated for their ability to inhibit MAO-A and MAO-B, with some showing promising IC50 values as low as 0.013 µM for MAO-B inhibition .

Anticancer Potential

The anticancer properties of piperazine derivatives have been extensively documented. Research indicates that compounds containing the piperazine moiety can induce apoptosis in various cancer cell lines. A study involving pyridazinone derivatives demonstrated that certain piperazine-containing compounds could up-regulate pro-apoptotic proteins like BAX while down-regulating anti-apoptotic proteins such as Bcl-2 in colon cancer cell lines . This highlights the potential of this compound in cancer therapy.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological effects. It has been shown to influence neurotransmitter systems, which may contribute to its antidepressant and anxiolytic effects. The structural similarity to other known neuroactive compounds suggests a potential role in modulating serotonin and dopamine pathways .

Activity TypeTargetIC50 Value (µM)Reference
MAO-B InhibitionMonoamine Oxidase0.013
Apoptosis InductionColon Cancer CellsNot specified
Neurotransmitter ModulationSerotonin/DopamineNot specified

Case Study 1: Antidepressant Efficacy

A study published in Molecules focused on synthesizing various piperazine derivatives to evaluate their MAO inhibitory activities. Among these, a derivative structurally similar to this compound was identified as a potent inhibitor of MAO-B, suggesting its potential use as an antidepressant agent .

Case Study 2: Cancer Therapeutics

In another investigation, piperazine derivatives were synthesized and screened for their anticancer properties against multiple cell lines, including HT29 (colon cancer). The results indicated that these compounds could effectively induce apoptosis through modulation of apoptotic pathways, with implications for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins . This interaction can modulate various biological pathways, including those involved in neurotransmission and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine include other trifluoromethyl-substituted pyridines and piperazines, such as:

  • 1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine
  • 1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine
  • 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group on the pyridine ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antiviral and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H12F3N3C_{10}H_{12}F_3N_3 and features a piperazine ring substituted with a trifluoromethyl pyridine moiety. This structural configuration is significant as it enhances the compound's lipophilicity and biological activity, making it a valuable candidate for drug development.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antiviral properties against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). For instance, a series of synthesized trifluoromethyl pyridine piperazine derivatives (A1-A27) showed varying degrees of antiviral activity, with compound A16 demonstrating the most potent effects (EC50 = 18.4 μg/mL for TMV) compared to commercial standards like ningnanmycin (EC50 = 50.2 μg/mL for TMV) .

Table 1: Antiviral Activity of Selected Compounds

CompoundEC50 (TMV)EC50 (CMV)
A1618.4 μg/mL347.8 μg/mL
A164.3 μg/mLN/A
A266.1 μg/mLN/A
Ningnanmycin50.2 μg/mL359.6 μg/mL

The mechanism underlying this antiviral activity appears to involve the enhancement of defense enzyme activities, such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial for plant immune responses .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The incorporation of piperazine rings into thiosemicarbazones has been shown to improve their anticancer efficacy significantly. In vitro studies indicated that these compounds could inhibit cell proliferation and induce apoptosis in various cancer cell lines .

Table 2: Anticancer Activity Overview

CompoundCell Line TestedIC50 Value
TriapineAdvanced leukemiaN/A
Piperazine DerivativeVarious cancer typesPotent

The structure-activity relationship studies suggest that modifications at the nitrogen positions within the piperazine ring can enhance the selectivity and potency against cancer cells, indicating a promising avenue for further development .

Study on Antiviral Efficacy

In a study focusing on the antiviral efficacy of trifluoromethyl pyridine piperazine derivatives, compounds were tested against TMV and CMV in vivo. The results indicated that certain derivatives not only inhibited viral replication but also activated systemic acquired resistance pathways in plants, suggesting their potential as new agricultural pesticides .

Study on Anticancer Properties

Another significant investigation involved synthesizing new Triapine analogs incorporating the piperazine moiety to enhance anticancer activity. These analogs were tested in various cancer cell lines, demonstrating improved selectivity and potency compared to their predecessors . The study highlighted the importance of structural modifications in optimizing therapeutic outcomes.

Q & A

Q. What are the established synthetic routes for 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine, and what reaction conditions optimize yield?

Basic Research Question
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperazine derivatives with halogenated pyridines bearing trifluoromethyl groups. For example:

  • N-Alkylation : Reacting 6-(trifluoromethyl)-2-chloropyridine with piperazine in a polar aprotic solvent (e.g., DMF) using K₂CO₃ as a base at 80–100°C for 12–24 hours .
  • Cu(I)-Catalyzed Click Chemistry : For functionalized derivatives, azide-alkyne cycloaddition using CuSO₄·5H₂O and sodium ascorbate in a water-DCM biphasic system improves regioselectivity .
    Optimization : Higher yields (>70%) are achieved with excess amine (1.2–1.5 equiv), controlled pH (8–9), and inert atmosphere to prevent side reactions .

Q. Which spectroscopic and computational methods are most effective for structural confirmation of this compound?

Basic Research Question

  • NMR : 1^1H and 13^13C NMR confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH₂–) and pyridine protons (δ 7.5–8.5 ppm). 19^{19}F NMR identifies the trifluoromethyl group (δ -60 to -65 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., m/z 265.66 for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the piperazine-pyridine linkage .

Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in receptor binding studies?

Advanced Research Question
Contradictions often arise from substituent positioning and steric effects. Methodological strategies include:

  • Systematic Functionalization : Synthesize analogs with variations at the pyridine C-3/C-5 positions or piperazine N-4 to assess steric/electronic impacts .
  • Molecular Dynamics Simulations : Compare binding poses in target receptors (e.g., kinases) to identify critical interactions, such as hydrogen bonding with the trifluoromethyl group .
  • Bioisosteric Replacement : Replace the trifluoromethyl group with –CF₂H or –OCF₃ to evaluate hydrophobic vs. electronic contributions .

Q. What strategies improve aqueous solubility for in vitro biological assays?

Advanced Research Question
The trifluoromethyl group increases hydrophobicity, reducing solubility. Solutions include:

  • Salt Formation : Hydrochloride or citrate salts enhance solubility via protonation of the piperazine nitrogen .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the piperazine N-4 position without disrupting pharmacophore activity .
  • Co-solvent Systems : Use DMSO-water mixtures (<10% DMSO) or cyclodextrin inclusion complexes .

Q. How can synthetic protocols be optimized to minimize byproducts during trifluoromethyl group introduction?

Advanced Research Question
Byproducts (e.g., dehalogenated intermediates) arise from harsh conditions. Optimizations:

  • Catalytic Systems : Use Pd/Cu catalysts for selective C–F bond retention during cross-coupling .
  • Low-Temperature Reactions : Conduct stepwise alkylation below 50°C to prevent elimination .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC (C18 column) removes hydrophobic impurities .

Q. What analytical techniques ensure purity and stability of this compound under physiological conditions?

Methodological Focus

  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) identifies impurities (<0.5% area) .
  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions to assess hydrolytic/oxidative stability .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability) .

Q. How do computational docking studies inform the design of derivatives targeting specific enzymes?

Advanced Research Question

  • Target Selection : Prioritize kinases or GPCRs with hydrophobic active sites (e.g., EGFR, PI3K) that accommodate the trifluoromethyl group .
  • Docking Workflow : Use AutoDock Vina or Schrödinger Glide to simulate binding. Key parameters:
    • Grid box centered on the ATP-binding pocket.
    • Flexible side-chain sampling for piperazine-pyridine rotation .
  • Free Energy Calculations : MM-GBSA predicts binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

  • Exothermic Reactions : Use jacketed reactors with temperature control (<5°C) during alkylation to prevent runaway reactions .
  • Solvent Recovery : Distill DMF or DCM under reduced pressure for reuse, reducing costs .
  • Regioselectivity : Pilot-scale click chemistry requires precise stoichiometry (1:1.2 azide:alkyne) and slow reagent addition .

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-6-4-14-5-7-16/h1-3,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOMYUZAXMFANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465463
Record name 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127561-18-6
Record name 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 g, 5.5 mmol), piperazine (1.4 g, 16.0 mmol), and triethylamine (1.5 mL, 11.0 mmol) were mixed in DMF (10 mL) in a dealed tube. The mixture was heated at 100° C. overnight. The reaction mixture was concentrated and chromatographed on silica gel (ethyl acetate to EA/MeOH/Et3N=9:1:0.5) to give 1.05 g of the desired product. MS calculated for C10H12F3N3: (M+H) 232.1; found 232.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

54.4 g of 2-chloro-6-trifluoromethyl pyridine are dissolved into a mixture of 350 ml of acetonitrile and 77.4 g of anhydrous piperazine. The mixture is filtered and washed with acetonitrile. The solvent is evaporated. The residue is taken up with dichloromethane and washed with water. The solution is dried over magnesium sulfate. The solvent is evaporated and the residue distilled, to obtain 56.4 g of 1-[6-(trifluoromethyl)-2-pyridinyl]piperazine (81.4% yield), having a boiling point of 103° C. at 0.05 mm Hg.
Quantity
54.4 g
Type
reactant
Reaction Step One
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.